2-(Difluoromethoxy)-4-nitroaniline
Overview
Description
2-(Difluoromethoxy)-4-nitroaniline is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-nitroaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method is the reaction of 4-nitroaniline with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(Difluoromethoxy)-4-phenylenediamine.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-nitroaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-4-nitroaniline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Nitroaniline: Lacks the difluoromethoxy group, making it less lipophilic.
2-(Difluoromethoxy)-4-aminophenol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(Difluoromethoxy)-4-nitroaniline is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical properties such as increased lipophilicity and potential for redox activity. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(difluoromethoxy)-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-6-3-4(11(12)13)1-2-5(6)10/h1-3,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPKGVHPTPDQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22236-06-2 | |
Record name | 2-(difluoromethoxy)-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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